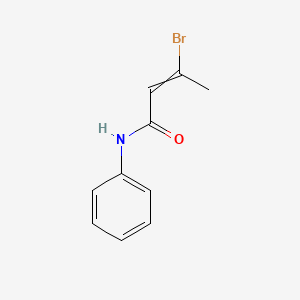
3-bromo-N-phenylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-phenylbut-2-enamide is an organic compound that belongs to the class of enamides It is characterized by the presence of a bromine atom attached to the third carbon of a but-2-enamide chain, with a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-phenylbut-2-enamide typically involves the bromination of N-phenylbut-2-enamide. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions: 3-bromo-N-phenylbut-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The double bond in the but-2-enamide chain can be reduced to form saturated amides.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of N-phenylbut-2-enamide derivatives with different substituents.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of N-phenylbutanamide.
Scientific Research Applications
3-bromo-N-phenylbut-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N-phenylbut-2-enamide involves its interaction with molecular targets through its bromine and phenyl groups. The bromine atom can participate in halogen bonding, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-chloro-N-phenylbut-2-enamide
- 3-iodo-N-phenylbut-2-enamide
- N-phenylbut-2-enamide
Comparison:
- 3-bromo-N-phenylbut-2-enamide is unique due to the presence of the bromine atom, which can form stronger halogen bonds compared to chlorine or iodine. This can result in different reactivity and binding affinities in biological systems.
- 3-chloro-N-phenylbut-2-enamide and 3-iodo-N-phenylbut-2-enamide have similar structures but differ in their halogen atoms, leading to variations in their chemical and biological properties.
- N-phenylbut-2-enamide lacks the halogen atom, making it less reactive in certain substitution reactions.
Properties
CAS No. |
93038-86-9 |
|---|---|
Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
3-bromo-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H10BrNO/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13) |
InChI Key |
BWSUEDWVZFDMTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


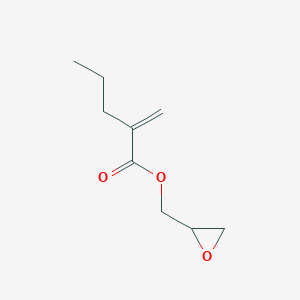
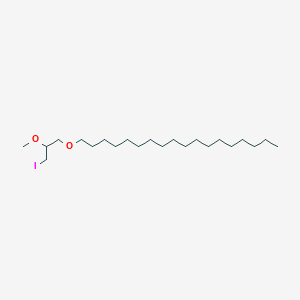
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)
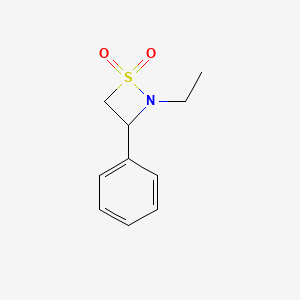
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)
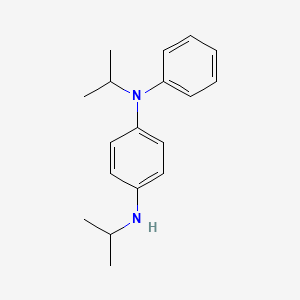
![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
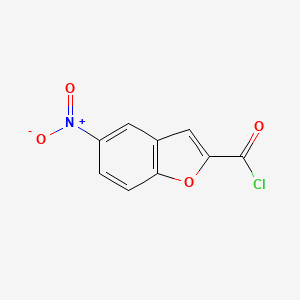
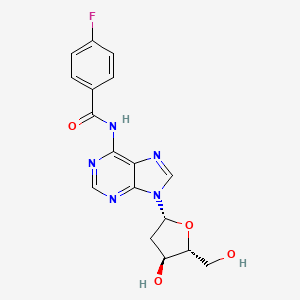
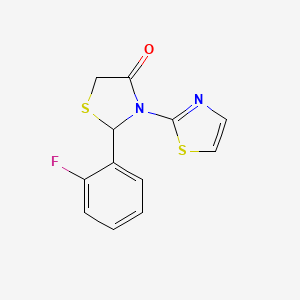
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)

